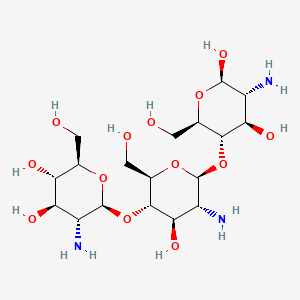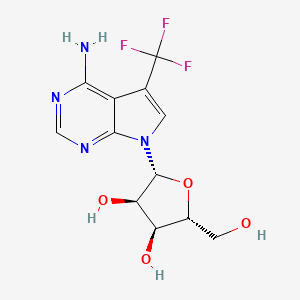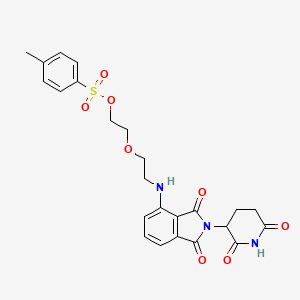![molecular formula C18H19N5O4 B11932503 [(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate](/img/structure/B11932503.png)
[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IMM-H007, also known as 2’,3’,5’-triacetyl-N6-(3-hydroxyphenyl) adenosine, is a small molecule compound that has garnered significant attention in the scientific community. This compound is known for its potent activation of AMP-activated protein kinase (AMPK) and its antagonistic effects on transforming growth factor beta 1 (TGFβ1).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IMM-H007 involves the acetylation of N6-(3-hydroxyphenyl) adenosine. The process typically includes the following steps:
Acetylation: N6-(3-hydroxyphenyl) adenosine is treated with acetic anhydride in the presence of a base such as pyridine to yield 2’,3’,5’-triacetyl-N6-(3-hydroxyphenyl) adenosine.
Purification: The crude product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of IMM-H007 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: IMM-H007 undergoes various chemical reactions, including:
Oxidation: IMM-H007 can be oxidized to form corresponding quinones.
Reduction: Reduction of IMM-H007 can yield hydroquinones.
Substitution: The acetyl groups in IMM-H007 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
IMM-H007 has a wide range of scientific research applications:
Chemistry: IMM-H007 is used as a model compound to study the activation of AMP-activated protein kinase and its effects on various biochemical pathways.
Biology: IMM-H007 is employed in research to understand its role in regulating lipid metabolism and its potential in treating metabolic disorders.
Medicine: IMM-H007 has shown promise in treating cardiovascular diseases, non-alcoholic fatty liver disease, and inflammatory atherosclerosis. It is also being investigated for its potential in cancer therapy due to its anti-inflammatory properties.
Industry: IMM-H007 is used in the development of new therapeutic agents and as a reference compound in pharmacological studies
Mechanism of Action
IMM-H007 exerts its effects through multiple mechanisms:
Activation of AMP-activated protein kinase: IMM-H007 activates AMP-activated protein kinase, which plays a crucial role in regulating cellular energy homeostasis. This activation leads to improved lipid metabolism and reduced inflammation.
Antagonism of transforming growth factor beta 1: IMM-H007 inhibits the binding of transforming growth factor beta 1 to its receptors, thereby downregulating the Smad2/3 signaling pathway. This inhibition reduces fibrosis and inflammation in cardiovascular diseases.
Regulation of NF-κB and JNK/AP1 signaling: IMM-H007 represses the activity of nuclear factor kappa B and c-Jun N-terminal kinase/AP1 signaling pathways, leading to reduced endothelial inflammation
Comparison with Similar Compounds
IMM-H007 is unique in its dual role as an activator of AMP-activated protein kinase and an antagonist of transforming growth factor beta 1. Similar compounds include:
AICAR (5-aminoimidazole-4-carboxamide ribonucleotide): AICAR is another activator of AMP-activated protein kinase but lacks the antagonistic effects on transforming growth factor beta 1.
Metformin: Metformin activates AMP-activated protein kinase and is widely used in treating type 2 diabetes mellitus. it does not have the same anti-inflammatory properties as IMM-H007.
Cordycepin: Cordycepin is a derivative of adenosine and has similar effects on AMP-activated protein kinase but differs in its molecular structure and specific biological activities
IMM-H007 stands out due to its unique combination of properties, making it a promising candidate for further research and therapeutic development.
Properties
Molecular Formula |
C18H19N5O4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[(2R,5R)-5-[6-(3-hydroxyanilino)purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H19N5O4/c1-11(24)26-8-14-5-6-15(27-14)23-10-21-16-17(19-9-20-18(16)23)22-12-3-2-4-13(25)7-12/h2-4,7,9-10,14-15,25H,5-6,8H2,1H3,(H,19,20,22)/t14-,15-/m1/s1 |
InChI Key |
XSGYPRXHHAULBZ-HUUCEWRRSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)O |
Canonical SMILES |
CC(=O)OCC1CCC(O1)N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


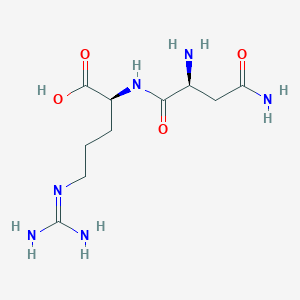
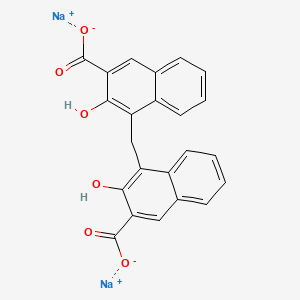
![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)
![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)
![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)

![13-benzyl-N-(3-ethoxypropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B11932451.png)

![3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)
![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)
